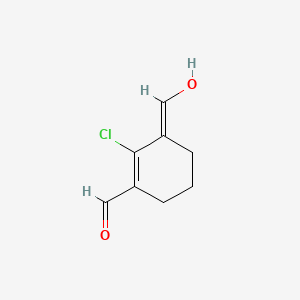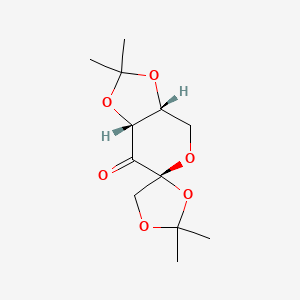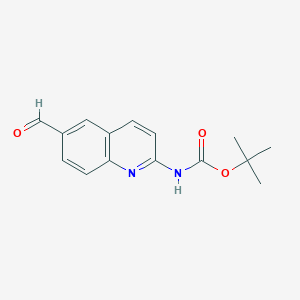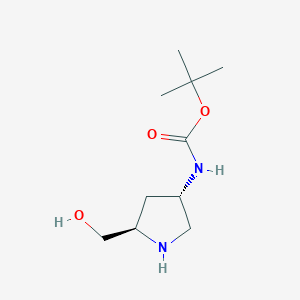
Dodecacarbonyltriruthenium
概要
説明
Dodecacarbonyltriruthenium is a coordination compound with the chemical formula Ru₃(CO)₁₂. It consists of a triangular arrangement of three ruthenium atoms, each bonded to four carbon monoxide molecules. This compound appears as dark orange crystals and is soluble in nonpolar solvents but insoluble in water . It is classified as a metal carbonyl cluster and serves as a precursor to various organoruthenium compounds .
準備方法
Synthetic Routes and Reaction Conditions: Dodecacarbonyltriruthenium is synthesized by treating solutions of ruthenium trichloride with carbon monoxide in the presence of a base. The reaction proceeds through an intermediate, dichlororuthenium tricarbonyl dimer . The stoichiometry of the reaction can be represented as: [ 6 \text{RuCl}_3 + 33 \text{CO} + 18 \text{CH}_3\text{OH} \rightarrow 2 \text{Ru}3(\text{CO}){12} + 9 \text{CO(OCH}_3)_2 + 18 \text{HCl} ]
Industrial Production Methods: An industrial method for producing this compound involves carbonylating ruthenium chloride with carbon monoxide in the presence of an amine. The reaction is conducted at a temperature range of 50 to 100°C and a pressure of 0.2 to 0.9 MPa .
化学反応の分析
Types of Reactions: Dodecacarbonyltriruthenium undergoes various chemical reactions, including:
Carbonylation: High pressures of carbon monoxide convert the cluster to monomeric ruthenium pentacarbonyl, which reverts to the parent cluster upon standing.
Cycloaddition: It catalyzes the carbonylative cycloaddition of silylacetylenes and alpha,beta-unsaturated ketones to produce tetrasubstituted alpha-pyrones.
Reduction: It is used in the reductive carbonylation of aromatic nitro compounds to carbamates.
Common Reagents and Conditions:
Carbon Monoxide: Used in carbonylation reactions.
Silylacetylenes and Alpha,Beta-Unsaturated Ketones: Used in cycloaddition reactions.
Nitroarenes: Used in reductive carbonylation reactions.
Major Products:
Ruthenium Pentacarbonyl: Formed during carbonylation.
Alpha-Pyrones: Formed during cycloaddition.
Carbamates: Formed during reductive carbonylation.
科学的研究の応用
Dodecacarbonyltriruthenium has a wide range of applications in scientific research:
作用機序
The mechanism of action of dodecacarbonyltriruthenium involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of carbon-carbon bonds through transfer hydrogenation and carbonylation processes . The compound’s molecular targets include unsaturated reactants and nitro compounds, which it converts into more complex organic molecules through catalytic cycles .
類似化合物との比較
Dodecacarbonyltriruthenium is similar to other metal carbonyl clusters such as:
Triiron Dodecacarbonyl (Fe₃(CO)₁₂): Unlike this compound, it has two bridging carbonyl ligands, resulting in a different symmetry (C₂v).
Triosmium Dodecacarbonyl (Os₃(CO)₁₂): It has a similar structure to this compound but contains osmium instead of ruthenium.
The uniqueness of this compound lies in its specific catalytic properties and its ability to form a variety of organoruthenium compounds, making it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
formaldehyde;ruthenium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O.Ru/c1-2;/h1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDTXBZDEOAFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.[Ru] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ORu | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[Carboxy(hydroxy)methyl]disulfanyl]-2-hydroxyacetic acid](/img/structure/B8016349.png)









![S-[(2-Guanidino-4-thiazolyl)methyl]isothiourea hydrochloride](/img/structure/B8016432.png)

